molecular formula C33H24Br2N4 B032160 5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole CAS No. 151052-34-5

5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole

Cat. No.: B032160
CAS No.: 151052-34-5
M. Wt: 636.4 g/mol
InChI Key: KKTYIAGAGAAHSK-UHFFFAOYSA-N
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Description

Mechanism of Action

Chemical Reactions Analysis

Types of Reactions

5-[4’-(Dibromomethyl)[1,1’-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction but often involve solvents like chloroform, ethyl acetate, or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted biphenyl derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[4’-(Dibromomethyl)[1,1’-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole apart is its specific structure, which includes both a dibromomethyl group and a triphenylmethyl tetrazole moiety. This unique combination makes it a valuable impurity standard for quality control in the synthesis of certain pharmaceuticals .

Properties

IUPAC Name

5-[2-[4-(dibromomethyl)phenyl]phenyl]-2-trityltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24Br2N4/c34-31(35)25-22-20-24(21-23-25)29-18-10-11-19-30(29)32-36-38-39(37-32)33(26-12-4-1-5-13-26,27-14-6-2-7-15-27)28-16-8-3-9-17-28/h1-23,31H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTYIAGAGAAHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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